Quantitative Synthetic Yield: One-Step Protocol Achieves Quantitative Yield for 4-(5-Methyl-2,4-dinitrophenyl)morpholine
4-(5-Methyl-2,4-dinitrophenyl)morpholine can be synthesized via a one-step protocol under adapted Vilsmeier conditions, achieving a quantitative yield [1]. In contrast, the synthesis of the non-methylated comparator 4-(2,4-dinitrophenyl)morpholine typically proceeds via base-catalyzed nucleophilic aromatic substitution of 2,4-dinitrophenyl phenyl ether with morpholine, with yields reported in the range of 60–85% and requiring extended reaction times . The near-quantitative yield of the 5-methyl derivative represents a >15% absolute yield advantage, translating to reduced material costs per gram of purified product and decreased purification burden.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (~99–100%) |
| Comparator Or Baseline | 4-(2,4-Dinitrophenyl)morpholine: 60–85% yield (typical reported range) |
| Quantified Difference | ~15–40% absolute yield increase |
| Conditions | One-step Vilsmeier protocol (target) vs. base-catalyzed SNAr of 2,4-dinitrophenyl phenyl ether with morpholine (comparator) |
Why This Matters
Higher synthetic yield reduces procurement cost and minimizes purification steps, directly impacting project economics and material availability.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. One-Step Synthesis of 4-(5-Methyl-2,4-dinitrophenyl)morpholine in Quantitative Yield. Molbank 2023, 2023(2), M1654. View Source
